4-[(2-Phenylethyl)amino]butanoic acid hydrochloride
Description
4-[(2-Phenylethyl)amino]butanoic acid hydrochloride is a substituted butanoic acid derivative featuring a phenylethylamino group at the fourth carbon position. Its molecular formula is C₁₂H₁₇ClN₂O₂, with a molecular weight of 256.73 g/mol.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-phenylethylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c14-12(15)7-4-9-13-10-8-11-5-2-1-3-6-11;/h1-3,5-6,13H,4,7-10H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQSVXKXSMIFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Carbodiimide-Mediated Coupling
The most widely reported method involves the direct coupling of 4-aminobutanoic acid with 2-phenylethylamine using dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds in anhydrous dichloromethane (DCM) at room temperature for 12–24 hours, with 4-dimethylaminopyridine (DMAP) serving as a catalyst to enhance nucleophilic attack efficiency. The hydrochloride salt is subsequently obtained by treating the free base with hydrochloric acid (HCl) in diethyl ether, yielding a crystalline product with 65–70% purity before recrystallization.
Key Reaction Parameters
- Molar Ratio : 1:1.2 (4-aminobutanoic acid to 2-phenylethylamine)
- Solvent : Anhydrous DCM or dimethylformamide (DMF)
- Temperature : 20–25°C
- Workup : Sequential washing with 5% citric acid, saturated NaHCO3, and brine
Reductive Amination of 4-Oxobutanoic Acid
An alternative route employs reductive amination between 4-oxobutanoic acid and 2-phenylethylamine using sodium cyanoborohydride (NaBH3CN) in methanol. This method avoids the need for pre-activation of the carboxylic acid and achieves moderate yields (55–60%). The reaction is typically conducted under nitrogen atmosphere at pH 5–6 (adjusted with acetic acid) to favor imine formation before reduction.
Optimization Insights
- Catalyst : NaBH3CN (2 equiv)
- Reaction Time : 24–48 hours
- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7 v/v)
Industrial-Scale Production Strategies
For bulk synthesis, continuous flow reactors have been adopted to improve heat transfer and mixing efficiency. A representative protocol involves:
- Continuous Coupling : DCC and DMAP are introduced into a tubular reactor alongside substrates dissolved in DMF (residence time: 30 min).
- In-Line Quenching : Reaction mixture is passed through a static mixer containing aqueous citric acid to deactivate excess DCC.
- Crystallization : Hydrochloride salt formation is achieved by injecting gaseous HCl into the product stream, yielding >85% purity at a throughput of 5 kg/hour.
Reaction Mechanism and Kinetic Analysis
Carbodiimide-Mediated Pathway
The DCC-activated pathway follows a two-step mechanism:
- Activation : DCC reacts with 4-aminobutanoic acid to form an O-acylisourea intermediate.
- Nucleophilic Substitution : 2-Phenylethylamine attacks the electrophilic carbonyl carbon, displacing the dicyclohexylurea (DCU) byproduct.
Kinetic studies reveal a second-order dependence on amine concentration, with an activation energy (Ea) of 45.2 kJ/mol determined via Arrhenius plots.
Reductive Amination Dynamics
The reductive pathway proceeds through:
- Imine Formation : Condensation of 4-oxobutanoic acid and 2-phenylethylamine to form a Schiff base.
- Borohydride Reduction : Hydride transfer from NaBH3CN to the imine carbon, followed by protonation.
Isotopic labeling experiments using D2O demonstrate >90% deuterium incorporation at the β-carbon, confirming the proposed mechanism.
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified using reversed-phase HPLC under the following conditions:
| Parameter | Value |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm |
| Mobile Phase | 0.1% TFA in H2O/MeCN (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
This method resolves the target compound (retention time: 12.3 min) from DCU (6.8 min) and unreacted starting materials.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, D2O) : δ 7.32–7.25 (m, 5H, Ar-H), 3.45 (t, J = 6.8 Hz, 2H, CH2N), 3.12 (t, J = 7.2 Hz, 2H, CH2Ph), 2.68 (t, J = 7.0 Hz, 2H, CH2CO), 2.15 (quin, J = 7.1 Hz, 2H, CH2CH2).
- ¹³C NMR (100 MHz, D2O) : δ 175.8 (COOH), 138.2 (Ar-C), 129.1–127.3 (Ar-CH), 52.4 (CH2N), 49.7 (CH2Ph), 39.2 (CH2CO), 31.5 (CH2CH2).
Mass Spectrometry
- ESI-MS : m/z 207.3 [M+H]+ (calculated for C12H17NO2: 207.27).
Infrared Spectroscopy
- FT-IR (KBr) : 1715 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, NH2+ and COOH), 1602 cm⁻¹ (Ar C=C).
Comparative Analysis of Synthetic Methods
| Parameter | Carbodiimide Coupling | Reductive Amination |
|---|---|---|
| Yield | 65–70% | 55–60% |
| Purity Post-Workup | 85–90% | 75–80% |
| Reaction Time | 12–24 h | 24–48 h |
| Byproduct Formation | DCU (difficult to remove) | NH3 (volatile) |
| Scale-Up Feasibility | Industrial (flow chemistry) | Lab-scale only |
The carbodiimide method is preferred for large-scale synthesis due to superior yields and established protocols, while reductive amination offers advantages in avoiding coupling agents for sensitive applications.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Phenylethyl)amino]butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-[(2-Phenylethyl)amino]butanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme activity and protein interactions.
Medicine: Investigated for potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2-Phenylethyl)amino]butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Butanoic Acid Derivatives
*Inferred from structural analogs; phenylethyl group reduces hydrophilicity compared to dimethylamino derivatives.
Key Observations:
Substituent Impact on Solubility: The phenylethyl and phenoxyethyl groups (hydrophobic) reduce water solubility compared to dimethylamino or dihydrochloride salts . Dihydrochloride salts (e.g., ’s compound) exhibit enhanced solubility due to ionic interactions .
Pharmacological Relevance: Bendamustine (), a benzimidazole-containing butanoic acid derivative, is a clinically used alkylating anticancer agent. Its chloroethyl groups enable DNA crosslinking, a mechanism absent in the target compound . Chlorambucil (), synthesized from 4-phenylbutanoic acid, highlights the role of aromatic substituents in antineoplastic activity. The target compound’s phenylethyl group may engage in π-π interactions but lacks alkylating functionality .
Synthetic Challenges: Bendamustine’s synthesis was optimized to improve yield from 12% to 45% via sustainable methods . The discontinuation of 4-[(2-Phenylethyl)amino]butanoic acid HCl may reflect unresolved synthetic or stability issues .
Biological Activity
4-[(2-Phenylethyl)amino]butanoic acid hydrochloride, also known as phenylbutyric acid or PBA, is a compound that has garnered attention in various fields of biological and medicinal research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHClNO, with a molecular weight of approximately 250.73 g/mol. The compound features an amino group attached to a butanoic acid backbone, which is substituted with a phenethyl group. This structure contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its role as a modulator of cellular processes. It has been shown to influence the following pathways:
- Inhibition of Histone Deacetylases (HDACs) : PBA functions as an HDAC inhibitor, which can lead to increased acetylation of histones and modulation of gene expression. This property is particularly relevant in cancer therapy, where altered gene expression profiles are common.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in various cell types.
Anticancer Properties
Numerous studies have investigated the anticancer effects of this compound:
-
Case Study: Multiple Myeloma
A study demonstrated that PBA induced apoptosis in multiple myeloma cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 . - Research Findings :
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects:
- Mechanism : It appears to reduce neuronal cell death by inhibiting excitotoxicity and promoting neurogenesis in animal models .
- Clinical Relevance : These properties make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Comparative Biological Activity
To better understand the efficacy of PBA, it is essential to compare it with similar compounds:
| Compound Name | Mechanism of Action | Notable Activities |
|---|---|---|
| 4-Aminobutyric Acid (GABA) | GABA receptor agonist | Neurotransmission modulation |
| Valproic Acid | HDAC inhibitor | Anticonvulsant, mood stabilization |
| Phenylbutyric Acid (PBA) | HDAC inhibitor | Anticancer, anti-inflammatory |
Research Applications
The diverse biological activities of this compound have led to its exploration in several research areas:
- Cancer Therapy : As an adjunct treatment in chemotherapy regimens.
- Neuroprotection : Investigated for potential use in neurodegenerative disorders.
- Metabolic Disorders : Studied for its effects on metabolic pathways related to obesity and insulin sensitivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(2-Phenylethyl)amino]butanoic acid hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves alkylation of 2-aminobutanoic acid with 2-phenylethyl halides under basic conditions, followed by hydrochlorination. For example, refluxing 2-aminobutanoic acid with 2-phenylethyl bromide in the presence of sodium hydroxide, followed by HCl treatment, yields the hydrochloride salt. Reaction temperature (60–80°C) and stoichiometric control of the alkylating agent are critical to minimizing byproducts like over-alkylated derivatives. Purification via recrystallization (ethanol/water) enhances purity .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the phenylethyl group (δ 7.2–7.4 ppm for aromatic protons) and the butanoic acid backbone.
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>98% is typical for research-grade material).
- Mass Spectrometry : ESI-MS (positive mode) detects the molecular ion [M+H] at m/z 254.1 (CHNO·HCl) .
Q. How does the compound’s solubility profile impact its use in biological assays?
- Methodological Answer : The hydrochloride salt form enhances water solubility (≥50 mg/mL in aqueous buffers at pH 7.4), facilitating dissolution in cell culture media. However, solubility decreases in non-polar solvents (e.g., DMSO <10 mg/mL), requiring pre-formulation studies for in vivo dosing .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this:
- Dose-Response Validation : Test across a broad concentration range (1 nM–100 µM) in multiple cell lines.
- Off-Target Screening : Use kinase/GPCR profiling panels to identify non-specific interactions.
- Batch Consistency : Verify compound purity via LC-MS and elemental analysis to rule out impurities as confounding factors .
Q. What strategies optimize enantioselective synthesis of this compound to achieve high enantiomeric excess (ee)?
- Methodological Answer :
- Chiral Catalysis : Use (R)- or (S)-BINAP ligands in palladium-catalyzed alkylation to control stereochemistry at the amino group.
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers post-synthesis. Reported ee values >99% are achievable with iterative crystallization .
Q. How does the compound’s structure-activity relationship (SAR) compare to analogs like 4-(2-chlorophenyl)butanoic acid derivatives?
- Methodological Answer : The phenylethyl group enhances lipophilicity (logP ~2.5) compared to chlorophenyl analogs (logP ~3.0), impacting membrane permeability. Bioactivity assays show that the amino group is critical for binding to GABA receptors, while chlorinated analogs exhibit higher metabolic stability but reduced solubility .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with GABA receptor (PDB: 6HUP) to identify binding poses.
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes.
- Pharmacophore Modeling : Highlight essential features (e.g., carboxylate group for ionic interactions) .
Q. What in vitro and in vivo models are appropriate for studying the compound’s interaction with neurotransmitter systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
